c-Desmethylondansetron
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-19-14-5-3-2-4-13(14)16-15(19)7-6-12(17(16)21)10-20-9-8-18-11-20/h2-5,8-9,11-12H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSGSRBENRBWPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150689 | |
| Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99614-03-6 | |
| Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | c-Desmethylondansetron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C-DESMETHYLONDANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VRC1322N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Methodologies for C Desmethylondansetron
Strategies for Laboratory Synthesis and Chemical Elucidation
The laboratory synthesis of c-Desmethylondansetron, chemically known as (3RS)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one, leverages established synthetic routes for ondansetron (B39145), with modifications to accommodate the N-demethylated carbazole (B46965) core.
Organic Synthesis Pathways
The synthesis of this compound can be approached through a multi-step process that mirrors the synthesis of ondansetron. A plausible and efficient pathway involves the following key steps:
Synthesis of the Carbazole Intermediate: The synthesis commences with the preparation of the core heterocyclic structure, 1,2,3,9-tetrahydro-4H-carbazol-4-one. This intermediate can be synthesized through various methods, a common one being the Fischer indole (B1671886) synthesis.
Introduction of the Methylene (B1212753) Group: A crucial step is the introduction of a methylene group at the 3-position of the carbazolone ring. This is typically achieved through a Mannich-type reaction. The 1,2,3,9-tetrahydro-4H-carbazol-4-one is reacted with a formaldehyde (B43269) source and a secondary amine, such as dimethylamine (B145610), to form a Mannich base intermediate, 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one.
Michael Addition of 2-Methylimidazole (B133640): The final step involves the conjugate addition (Michael addition) of 2-methylimidazole to the exocyclic methylene group of an intermediate derived from the Mannich base. This reaction can be facilitated by eliminating the dimethylamine from the Mannich base to form an exocyclic α,β-unsaturated ketone, which then readily reacts with 2-methylimidazole. Alternatively, a transamination reaction can be employed where the dimethylamino group of the Mannich base is directly displaced by 2-methylimidazole. google.com This reaction is often carried out in a suitable solvent system, such as a mixture of water and N,N-dimethylformamide, to promote the reaction and facilitate the crystallization of the final product upon cooling. google.com
| Step | Reactants | Key Transformation | Typical Conditions |
|---|---|---|---|
| 1 | Phenylhydrazine and 1,3-cyclohexanedione | Fischer indole synthesis | Acid catalysis |
| 2 | 1,2,3,9-tetrahydro-4H-carbazol-4-one, formaldehyde source, secondary amine | Mannich reaction | Heating in a suitable solvent |
| 3 | Mannich base intermediate and 2-methylimidazole | Michael addition/Transamination | Heating in a solvent system like water/DMF |
Approaches for Isotopic Labeling and Analogue Generation
The generation of isotopically labeled this compound is invaluable for metabolic and pharmacokinetic studies, often serving as an internal standard for mass spectrometry analysis.
Isotopic Labeling: The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), can be achieved by utilizing appropriately labeled precursors at specific stages of the synthesis. For instance, to introduce a deuterium label on the methyl group of the imidazole (B134444) ring, a deuterated 2-methylimidazole could be used in the final Michael addition step. Similarly, ¹³C or ¹⁵N atoms can be incorporated into the carbazole or imidazole rings by starting with labeled precursors for these ring systems. Commercially available isotopically labeled ondansetron, such as Ondansetron-d3, demonstrates the feasibility of such labeling strategies. medchemexpress.com
Analogue Generation: The synthesis of this compound analogues for structure-activity relationship (SAR) studies can be accomplished by modifying the core structure at several key positions. Variations can be introduced in:
The Imidazole Moiety: Substitution of 2-methylimidazole with other substituted imidazoles or different heterocyclic rings can explore the impact of this part of the molecule on biological activity.
The Carbazole Ring: Modifications to the carbazole ring system, such as the introduction of substituents on the aromatic portion, can be achieved by using appropriately substituted phenylhydrazines in the initial Fischer indole synthesis.
Biotransformation Approaches for Metabolite Production and Reference Standard Generation
Biotransformation offers an alternative and often more direct route to producing metabolites like this compound, leveraging the metabolic machinery of microorganisms or isolated enzymes.
Microbial Biotransformation Models
Certain microorganisms are known to possess enzymatic systems, particularly cytochrome P450 monooxygenases, that can mimic the metabolic pathways observed in mammals. The fungus Cunninghamella elegans is a well-established microbial model for studying the metabolism of xenobiotics, including N-demethylation reactions. nih.govmdpi.com
To produce this compound, cultures of Cunninghamella elegans can be incubated with the parent drug, ondansetron. The fungal enzymes, primarily cytochrome P450s, can catalyze the N-demethylation of ondansetron at the carbazole nitrogen, yielding this compound. The metabolite can then be extracted from the culture medium and purified using chromatographic techniques. This approach provides a direct method for generating the metabolite as a reference standard.
| Microorganism | Key Enzyme System | Transformation | Significance |
|---|---|---|---|
| Cunninghamella elegans | Cytochrome P450 monooxygenases | N-demethylation of ondansetron | Mimics mammalian metabolism for reference standard production |
Enzymatic Synthesis and Derivatization
The in vitro use of isolated enzymes offers a more controlled and specific approach to the synthesis of this compound.
Enzymatic Synthesis: The N-demethylation of ondansetron is primarily carried out by hepatic cytochrome P450 enzymes in humans, including CYP3A4, CYP1A2, and CYP2D6. nih.gov Recombinant forms of these enzymes can be expressed and purified for in vitro reactions. By incubating ondansetron with a specific purified cytochrome P450 enzyme in the presence of necessary cofactors (such as NADPH and a cytochrome P450 reductase), the enzymatic N-demethylation can be achieved. This method allows for the targeted production of this compound and can also be used to study the specific contribution of each enzyme isoform to this metabolic pathway.
Enzymatic Derivatization: While the primary focus is on the synthesis of this compound, enzymatic methods could also be explored for its further derivatization. For example, glycosyltransferases could potentially be used to attach sugar moieties to the molecule, creating novel derivatives for further study.
Pharmacological Activity and Receptor Interactions of C Desmethylondansetron
Investigation of Pharmacodynamic Properties
In Vitro Receptor Binding and Functional Assays (e.g., 5-HT3 Receptor)
Functional assays, which assess the consequence of a ligand binding to the receptor (e.g., ion channel opening or closing, second messenger activation), are also critical to fully characterize a compound's pharmacological profile. For 5-HT3 receptors, which are ligand-gated ion channels, functional assays would typically measure the influx or efflux of ions upon receptor activation. There is a lack of specific data from functional assays detailing the activity of c-Desmethylondansetron at the 5-HT3 receptor.
Comparative Pharmacodynamics with Parent Compound (Ondansetron)
A direct and detailed comparative pharmacodynamic study between this compound and its parent compound, Ondansetron (B39145), is not well-documented in the scientific literature. While it is known that Ondansetron is a potent and selective 5-HT3 receptor antagonist, the antagonistic potency of this compound relative to Ondansetron has not been explicitly quantified. Generally, metabolites of drugs may exhibit different pharmacological activity, ranging from being inactive to having similar or even greater potency than the parent compound. Without specific comparative data, the contribution of this compound to the antiemetic effects of Ondansetron remains speculative.
Below is an interactive table summarizing the known and unknown pharmacodynamic parameters for both compounds.
| Pharmacodynamic Parameter | Ondansetron | This compound |
| 5-HT3 Receptor Binding Affinity (Ki) | High affinity (nanomolar range) | Data not available |
| 5-HT3 Receptor Functional Activity | Potent antagonist | Data not available |
Cellular and Molecular Mechanisms of Action
The cellular and molecular mechanisms of action for this compound are presumed to be similar to that of Ondansetron, involving interaction with the 5-HT3 receptor. However, specific studies on this metabolite are scarce.
Potential Agonist or Antagonist Activity
Given that this compound is a metabolite of a known 5-HT3 receptor antagonist, it is hypothesized to also act as an antagonist at this receptor. However, without functional assay data, it is not possible to definitively confirm its antagonist properties or rule out any potential partial agonist activity.
Downstream Signaling Pathways and Cellular Responses
5-HT3 receptors are ligand-gated ion channels that, upon activation by serotonin (B10506), cause a rapid influx of cations (primarily Na+ and K+, with some permeability to Ca2+), leading to depolarization of the neuronal membrane. As an antagonist, Ondansetron blocks this ion influx. It is plausible that this compound, if it is indeed an antagonist, would exert its effects through the same mechanism by preventing the conformational changes in the receptor that lead to channel opening. The specific downstream cellular responses following the potential interaction of this compound with the 5-HT3 receptor have not been specifically investigated.
Structure-Activity Relationship (SAR) Studies of Desmethylated Analogues
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. For 5-HT3 receptor antagonists, SAR studies have identified key structural features necessary for high-affinity binding. These typically include a basic nitrogen atom, an aromatic or heteroaromatic ring system, and a carbonyl group or other hydrogen bond acceptor, all arranged in a specific spatial orientation.
The process of N-demethylation, which converts Ondansetron to this compound, involves the removal of a methyl group from the imidazole (B134444) nitrogen. This modification could potentially influence the compound's interaction with the 5-HT3 receptor. The methyl group could contribute to the binding affinity through steric or hydrophobic interactions within the binding pocket. Its removal might alter the electronic properties and conformational flexibility of the molecule, which in turn could affect receptor binding and functional activity. However, specific SAR studies focusing on the impact of N-demethylation on the activity of Ondansetron analogues are not extensively published.
A general principle in SAR is that even small structural modifications can lead to significant changes in pharmacological activity. Therefore, without empirical data, it is difficult to predict the precise effect of N-demethylation on the antagonistic potency of Ondansetron.
Metabolic Pathways and Biotransformation of Ondansetron Leading to C Desmethylondansetron
Identification of Enzymes Involved in N-Demethylation
The conversion of ondansetron (B39145) to c-Desmethylondansetron is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.
Cytochrome P450 (CYP) Isoform Contributions
Table 1: Cytochrome P450 Isoforms Involved in Ondansetron Metabolism
| Enzyme Isoform | Role in Ondansetron Metabolism |
| CYP1A2 | Involved in the overall metabolism, including the formation of major in vivo metabolites. clinpgx.org |
| CYP2D6 | Plays a relatively minor role in the in vivo metabolism of ondansetron. nih.govclinpgx.org |
| CYP3A4 | Plays a predominant role in the overall turnover of ondansetron. clinpgx.orghres.ca |
Non-CYP Enzymatic Pathways
Current scientific literature primarily focuses on the role of cytochrome P450 enzymes in the metabolism of ondansetron. At present, there is no significant evidence to suggest the involvement of non-CYP enzymatic pathways in the N-demethylation of ondansetron to form this compound.
Characterization of Metabolite Cascades and Sequential Biotransformations
The formation of this compound can be part of a more extensive metabolic cascade, involving sequential biotransformation reactions.
Hydroxylation-Demethylation Pathways
Research has identified metabolites that have undergone both hydroxylation and N-demethylation, indicating a sequential biotransformation process. A study involving the analysis of rat feces after oral administration of ondansetron successfully isolated and identified metabolites such as 7-hydroxyl-N-desmethyl-ondansetron and 8-hydroxyl-N-desmethyl-ondansetron. nih.gov This finding suggests that ondansetron can first be hydroxylated at the 7th or 8th position of the indole (B1671886) ring, followed by the removal of the methyl group from the imidazole (B134444) ring, or vice versa.
Phase I and Phase II Conjugation Reactions
Following the initial Phase I reactions of oxidation (hydroxylation) and demethylation, ondansetron and its metabolites, including this compound, undergo Phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion from the body. The primary conjugation reactions for ondansetron and its hydroxylated metabolites are glucuronidation and sulfation. hee.nhs.uk A study has also identified N-desmethyl-ondansetron-7-O-β-D-glucuronide in rat bile, confirming that the demethylated metabolite can undergo subsequent glucuronidation. nih.gov
In Vitro and In Vivo Metabolic Profiling Studies
Both laboratory-based (in vitro) and whole-organism (in vivo) studies have been crucial in characterizing the metabolic fate of ondansetron and the formation of this compound.
An in vitro study utilizing rat liver preparations, including hepatocytes, microsomes, and liver slices, investigated the kinetics of ondansetron's hydroxylation and N-demethylation. nih.gov This research provided insights into the enzymatic processes at a subcellular level.
Use of Liver Microsomes and Isolated Hepatocytes for Kinetic Studies
In vitro systems, such as liver microsomes and isolated hepatocytes, have been instrumental in elucidating the kinetics of ondansetron metabolism, including the formation of this compound. nih.govnih.gov These models allow for the detailed study of enzymatic reactions responsible for drug metabolism in a controlled environment.
Studies utilizing rat liver microsomes and hepatocytes have characterized the kinetics of N-demethylation. nih.gov Research has indicated that the formation of demethylated metabolites follows a pattern of a high-affinity, low-capacity site and a low-affinity, high-capacity site. nih.gov Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), have been determined to describe the affinity and rate of this metabolic reaction.
Below is an interactive data table summarizing the kinetic parameters for ondansetron N-demethylation in different in vitro rat liver systems.
| In Vitro System | Km (μM) for Demethylation |
| Microsomes | 5 |
| Hepatocytes | 13 |
| Liver Slices | 30 |
| Data sourced from a study on the metabolite kinetics of ondansetron in the male Sprague-Dawley rat. nih.gov |
Analysis of Biological Fluids and Tissues (e.g., Feces, Bile)
The presence of this compound and its subsequent conjugates has been identified through the analysis of various biological fluids and tissues. Following oral administration, ondansetron and its metabolites are excreted in both urine and feces. drugbank.com
A study involving the analysis of rat feces and bile successfully isolated and identified several metabolites of ondansetron. nih.gov Among these were hydroxylated forms of N-desmethyl-ondansetron, specifically 7-hydroxyl-N-desmethyl-ondansetron (M3) and 8-hydroxyl-N-desmethyl-ondansetron (M4). nih.gov Furthermore, a phase II metabolite, N-desmethyl-ondansetron-7-O-β-D-glucuronide (M5), was characterized in rat bile. nih.gov This indicates that after the initial N-demethylation to form this compound, it can undergo further metabolic steps, such as hydroxylation and glucuronidation, before excretion.
Species-Specific Metabolic Differences and Extrapolation to Human Metabolism
The metabolism of ondansetron, including the N-demethylation pathway, exhibits species-specific differences. While the primary routes of metabolism are qualitatively similar across species like rats, dogs, and humans, the quantitative importance of each pathway can vary. semanticscholar.org
For instance, N-demethylation of ondansetron is considered a minor route in both humans and rats, but it represents a major metabolic pathway in dogs. tandfonline.com Understanding these differences is critical when extrapolating data from animal models to predict human metabolic profiles and pharmacokinetic behavior. clinpgx.orgnih.gov Despite these variations, the consistent presence of the N-demethylation pathway across species highlights its fundamental role in the biotransformation of ondansetron. semanticscholar.org
Advanced Analytical Methodologies for C Desmethylondansetron
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical separation science, providing the necessary resolution to distinguish between the parent drug, its metabolites, and other related compounds. Various chromatographic techniques have been optimized for the analysis of ondansetron (B39145) and its derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds. Method development for ondansetron and its related substances, including c-Desmethylondansetron, typically involves reversed-phase chromatography. In this mode, a non-polar stationary phase is used with a polar mobile phase, allowing for the effective separation of compounds with varying polarities.
The development of a successful HPLC method requires careful optimization of several parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For ondansetron and its metabolites, C18 or other modified silica (B1680970) columns are commonly employed. The mobile phase often consists of a mixture of an aqueous buffer (such as potassium phosphate) and an organic modifier like acetonitrile. revmedchir.ro The selection of the detection wavelength, typically in the UV range, is critical for achieving high sensitivity. revmedchir.ro
Table 1: Examples of HPLC Method Parameters for Ondansetron and Related Compounds Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Stationary Phase | Inertsil ODS (150x4.6 mm, 3 µm) | Coresep 100 (Mixed-Mode) |
| Mobile Phase | 70% KH2PO4 (20 mM) with triethylammonium (B8662869) phosphate (B84403) / 30% Acetonitrile | 65% Acetonitrile with 0.2% H3PO4 |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 216 nm | UV at 255 nm |
| Column Temperature | 45°C | Not Specified |
This table is generated based on data from multiple sources. revmedchir.rohelixchrom.com
These methods are designed to be robust and provide clear separation between the main ondansetron peak and the peaks of its impurities and metabolites, allowing for accurate quantification.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at much higher pressures than conventional HPLC. This results in substantial improvements in three key areas: resolution, sensitivity, and speed of analysis.
For the analysis of this compound, UPLC offers the advantage of much faster run times without sacrificing separation efficiency. The enhanced resolution is particularly beneficial for separating structurally similar compounds, such as hydroxylated or demethylated metabolites, from the parent drug and from each other. The sharper and narrower peaks produced by UPLC lead to increased peak height and, consequently, lower limits of detection and quantification, making it an ideal technique for detecting low-level metabolites in complex biological matrices.
Planar Chromatography (e.g., HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers high sample throughput and cost-effectiveness. In HPTLC, a sample is applied to a high-performance plate (the stationary phase), which is then developed in a sealed chamber containing a solvent system (the mobile phase). The separation is based on the differential migration of the compounds up the plate.
HPTLC methods have been developed for the estimation of ondansetron in various forms. nih.gov The key to these methods is the selection of an appropriate mobile phase that can effectively resolve the compound of interest. Densitometric scanning is then used for quantification. This technique serves as a valuable tool for quality control and stability studies, where multiple samples can be analyzed simultaneously.
Table 2: Examples of HPTLC Method Parameters for Ondansetron Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Stationary Phase | Pre-coated silica gel 60 GF254 plates | Pre-coated silica gel 60 GF254 plates |
| Mobile Phase | Chloroform : Ethyl Acetate : Methanol : Ammonia (9:5:4:0.1 v/v) | Methanol : Triethylamine : Glacial Acetic Acid (9.5:0.5:0.1 v/v/v) |
| Detection | Densitometric scanning at 254 nm | Densitometric scanning at 309 nm |
| Resulting Rf value | 0.52 ± 0.02 | 0.77 ± 0.01 |
This table is generated based on data from multiple sources. nih.govresearchgate.net
Mass Spectrometry-Based Characterization and Identification
While chromatography is excellent for separation, mass spectrometry (MS) is unparalleled in its ability to provide molecular weight and structural information. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful combination for the definitive identification of drug metabolites.
Liquid Chromatography-Mass Spectrometry (LC/MSn) for Structural Elucidation
Liquid Chromatography-Tandem Mass Spectrometry (LC/MSn) is a highly sensitive and specific technique used for the structural elucidation of unknown compounds. After separation by LC, the compounds are ionized and enter the mass spectrometer. In tandem MS (or MSn), a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.
This technique has been instrumental in identifying the metabolic pathways of ondansetron. nih.gov Studies using LC/MSn have successfully identified and characterized numerous metabolites in biological samples like urine and feces. nih.govnih.gov Research has shown that N-demethylation is one of the metabolic routes for ondansetron. nih.gov Furthermore, LC/MSn has enabled the identification of more complex metabolites where this compound is further modified, such as through hydroxylation. nih.gov
Table 3: Ondansetron Metabolites Identified Using LC/MSn
| Metabolite ID | Compound Name |
|---|---|
| M3 | 7-hydroxyl-N-desmethyl-ondansetron |
| M4 | 8-hydroxyl-N-desmethyl-ondansetron |
| M5 | N-desmethyl-ondansetron-7-O-β-D-glucuronide |
This table is generated based on data from a published study. nih.gov
The ability of LC/MSn to provide detailed structural information makes it an indispensable tool in drug metabolism studies. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). ijpras.com This precision allows for the determination of the elemental composition (molecular formula) of a compound. While standard mass spectrometry can provide a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars).
In the context of metabolite identification, HRMS is used to confirm the identity of a suspected metabolite by comparing its measured accurate mass to the theoretical exact mass calculated from its proposed chemical formula. ijpras.com For example, the transformation of ondansetron to this compound involves the loss of a CH₂ group. HRMS can easily detect this precise mass difference, confirming the demethylation event. The coupling of HRMS with LC (LC-HRMS) enhances the possibility of unambiguously determining the elemental composition of known and new constituents with a high level of accuracy. hilarispublisher.com
Table 4: Theoretical Exact Mass of Ondansetron and its Desmethyl Metabolite
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| Ondansetron | C₁₈H₁₉N₃O | 293.1528 |
| This compound | C₁₇H₁₇N₃O | 279.1372 |
This table contains calculated theoretical values.
The ability of HRMS to provide unambiguous molecular formulas makes it a powerful tool for confirming the identity of metabolites like this compound and distinguishing them from other potential transformation products.
Spectroscopic Techniques for Structural Confirmation
The definitive structural elucidation of this compound, a metabolite of Ondansetron, relies on powerful spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition and connectivity, confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the structural analysis of Ondansetron and its metabolites, both ¹H NMR and ¹³C NMR spectroscopy are employed. nih.gov
¹H NMR Spectroscopy: This technique provides information about the chemical environment and neighboring protons for each hydrogen atom in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. For instance, aromatic protons will have different chemical shifts than aliphatic protons. Furthermore, the splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of adjacent protons.
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.
To gain more detailed structural insights and definitively assign all proton and carbon signals, advanced 2D NMR techniques are utilized. These include: nih.gov
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
Heteronuclear Multiple Bond Correlation (HMBC): Establishes longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the different fragments of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is important for determining the stereochemistry of the molecule.
In a study on Ondansetron metabolites, these techniques were successfully used to assign the ¹H and ¹³C NMR chemical shifts for novel hydroxy-ondansetron (B13837477) diastereoisomers. nih.gov A similar approach would be applied to confirm the structure of this compound, with the key differentiating feature being the absence of the N-methyl group signal and corresponding adjustments in the chemical shifts of neighboring atoms.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Related Compound (Ondansetron)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | - | 145.0 |
| 4 | - | 185.0 |
| 5 | 7.20 | 125.0 |
| 6 | 7.10 | 120.0 |
| 7 | 7.50 | 128.0 |
| 8 | 8.10 | 115.0 |
| 9a | - | 140.0 |
| 9b | - | 130.0 |
| 1' | - | 138.0 |
| 2' | 7.00 | 122.0 |
| 4' | 7.30 | 129.0 |
| 5' | 7.05 | 121.0 |
| N-CH₃ | 3.70 | 40.0 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of data obtained from NMR spectroscopy for a related compound. Actual chemical shifts for this compound would differ.
Integration of Analytical Platforms for Comprehensive Metabolite Identification
For a comprehensive understanding of the metabolic fate of a drug, a single analytical technique is often insufficient. The integration of multiple analytical platforms, particularly liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy, provides a powerful and synergistic approach for the identification and structural elucidation of metabolites like this compound. nih.gov
In a typical workflow, biological samples (e.g., urine, plasma, feces) are first analyzed by LC-MS/MS. This technique is highly sensitive and provides valuable information on the molecular weight and fragmentation pattern of the parent drug and its metabolites. nih.gov This allows for the rapid detection of potential metabolites, including hydroxylated, glucuronidated, sulfated, and N-demethylated species. nih.gov
Following the initial detection by LC-MS, preparative or semi-preparative high-performance liquid chromatography (HPLC) can be used to isolate sufficient quantities of the metabolites of interest. nih.gov These isolated metabolites are then subjected to NMR analysis for definitive structural confirmation. nih.gov
A study on the metabolic profile of Ondansetron in human urine successfully identified 19 metabolites, including N-demethylated species, using LC/MSn. nih.gov Another study on rat feces and bile utilized a combination of semi-preparative HPLC for isolation, followed by LC/MSn and NMR for characterization, leading to the identification of several metabolites, including 7-hydroxyl-N-desmethyl-ondansetron and 8-hydroxyl-N-desmethyl-ondansetron. nih.gov This integrated approach was proven to be highly effective for the full structural elucidation of unknown metabolites. nih.gov
The strengths of LC-MS (high sensitivity, molecular weight information) and NMR (detailed structural information) are complementary, and their combined use provides a high degree of confidence in metabolite identification.
Method Validation for Bioanalytical and Impurity Analysis
The quantitative determination of this compound in biological matrices (bioanalytical analysis) and as a potential impurity in the parent drug substance requires fully validated analytical methods to ensure the reliability and accuracy of the results. The validation of these methods is guided by international guidelines, such as those from the International Council for Harmonisation (ICH).
The validation process involves assessing a set of performance characteristics to demonstrate that the method is suitable for its intended purpose. The specific parameters and their acceptance criteria may vary depending on whether the method is for bioanalysis or impurity testing.
Table 2: Key Validation Parameters for Bioanalytical Methods
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Linearity and Range | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Concentration should be within ±15% of the initial concentration. |
For instance, a validated LC-MS/MS method for the determination of Ondansetron in human plasma and cerebrospinal fluid demonstrated a wide calibration range and high sensitivity, with the validation performed according to FDA and EMA guidelines. nih.gov Similar principles would be applied to a method for this compound.
Table 3: Key Validation Parameters for Impurity Analysis
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The method must be able to separate the impurity from the active pharmaceutical ingredient (API) and other impurities. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of the impurity should be within an acceptable range (e.g., 90-110%). |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements. | RSD ≤ 10% for impurities at the specification limit. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio typically 10:1. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio typically 3:1. |
| Linearity | The ability to elicit test results which are directly proportional to the concentration of analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. | From LOQ to 120% of the specification limit for the impurity. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when method parameters (e.g., pH, temperature, mobile phase composition) are slightly varied. |
A validated HPLC method for Ondansetron and two of its potential impurities demonstrated good linearity, precision, and accuracy, in line with ICH requirements. farmaciajournal.com The validation of a method for this compound as an impurity would follow a similar rigorous process to ensure that it can be reliably detected and quantified at the required levels.
Preclinical Research and Toxicological Assessment of C Desmethylondansetron
Design and Conduct of Preclinical Toxicity Studies Involving Metabolites
The design and execution of preclinical toxicity studies for drug metabolites are guided by regulatory frameworks from bodies such as the U.S. Food and Drug Administration (FDA) to ensure a comprehensive safety evaluation. fda.gov These studies are crucial when a metabolite is found only in humans, is present at disproportionately higher concentrations in humans than in preclinical species, or forms at levels greater than 10% of the total drug-related exposure. fda.gov
Preclinical safety evaluations aim to characterize the toxicological profile of a substance, identify potential target organs for toxicity, and determine if any adverse effects are reversible. nih.gov For a metabolite like c-Desmethylondansetron, the study design would involve a tiered approach, starting with in vitro assessments and potentially moving to in vivo studies if warranted by the initial findings or exposure levels.
A critical first step is to characterize the metabolic profile of the parent drug, ondansetron (B39145), in both humans and the animal species selected for toxicity testing. fda.gov Ondansetron is extensively metabolized in the liver by cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4. nih.gov The primary metabolic pathways are hydroxylation, followed by conjugation. nih.gov N-demethylation, which produces this compound, is considered a minor metabolic pathway. nih.gov
When a dedicated toxicological assessment of a metabolite is deemed necessary, the studies are designed to evaluate specific toxicological endpoints. These endpoints are crucial for understanding the potential risks associated with the metabolite. For this compound, the following endpoints would be considered:
General Toxicity: Single-dose and repeated-dose toxicity studies would be conducted to identify any potential end-organ toxicity. nih.gov Preclinical studies on the parent compound, ondansetron, have shown no end-organ toxicity in rats and dogs at doses significantly higher than those used in humans. waters.com
Genotoxicity: A battery of in vitro tests is typically required to assess the potential for the metabolite to cause genetic mutations or chromosomal damage. nih.gov Ondansetron itself has been found to be non-genotoxic. nih.gov
Carcinogenicity: Long-term studies to evaluate carcinogenic potential are generally not required for metabolites unless there are specific concerns based on the metabolite's structure, genotoxicity data, or the parent drug's profile. nih.gov Ondansetron has shown no oncogenic potential. nih.gov
Reproductive and Developmental Toxicity: If the metabolite is present in significant amounts, its potential to affect fertility, embryonic development, and pre- and postnatal development would be assessed. nih.gov Studies on ondansetron have not indicated any reproductive toxicity. nih.gov
Safety Pharmacology: These studies investigate the potential adverse effects of the metabolite on vital physiological functions, such as the cardiovascular, respiratory, and central nervous systems. nih.gov
It is important to note that publicly available, specific toxicological data for this compound is limited. The safety data sheet for N-Desmethylondansetron indicates that no data is available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (single or repeated exposure). guidechem.com
The selection of appropriate in vitro and in vivo models is a cornerstone of preclinical toxicology.
In Vitro Models: Initial screening for potential toxicity of this compound would likely involve a range of in vitro assays. These models offer a controlled environment to assess specific mechanisms of toxicity and can reduce the reliance on animal testing.
| In Vitro Assay Type | Purpose | Example Endpoints |
| Cytotoxicity Assays | To determine the concentration at which the metabolite causes cell death. | Cell viability, membrane integrity, apoptosis markers. |
| Genotoxicity Assays | To assess the potential for the metabolite to damage DNA. | Ames test (bacterial reverse mutation), chromosomal aberration test, mouse lymphoma assay. |
| hERG Assay | To evaluate the potential for cardiovascular toxicity (QT prolongation). | Inhibition of the hERG potassium channel current. |
| Hepatotoxicity Assays | To assess the potential for liver injury. | Liver enzyme leakage, mitochondrial dysfunction in hepatocytes. |
In Vivo Models: If in vitro studies indicate a potential for toxicity, or if human exposure to this compound is significant, in vivo studies in relevant animal species would be conducted. The choice of species is critical and should be based on similarities in metabolism to humans. fda.gov
| In Vivo Study Type | Species | Purpose |
| Single-Dose Toxicity | Rodent and non-rodent | To determine the acute toxicity and identify the maximum tolerated dose. |
| Repeated-Dose Toxicity | Rodent and non-rodent | To evaluate the toxicological profile after repeated administration over a defined period. |
| Toxicokinetic Studies | Same as toxicity studies | To understand the absorption, distribution, metabolism, and excretion (ADME) of the metabolite. |
For ondansetron, preclinical safety evaluations were conducted in rats and dogs. nih.gov
Comparative Toxicokinetics and Toxicodynamics with Parent Compound
A key aspect of metabolite safety evaluation is comparing its toxicokinetic (TK) and toxicodynamic (TD) profiles with those of the parent drug.
Toxicokinetics (TK): This involves studying the ADME of both this compound and ondansetron in the same animal models. The goal is to determine if the metabolite accumulates to a greater extent or has a longer half-life than the parent compound, which could lead to increased toxicity. In vitro studies in rat liver preparations have investigated the kinetics of ondansetron's hydroxylation and N-demethylation. nih.gov
Influence on Overall Safety Profile of Ondansetron Formulations
This compound is also considered an impurity in ondansetron drug products. synthinkchemicals.com Regulatory guidelines provide a framework for the qualification and control of impurities. The Threshold of Toxicological Concern (TTC) is a concept used to define an acceptable intake for unstudied chemicals that pose a negligible risk of carcinogenicity or other toxic effects. waters.com For mutagenic impurities, a TTC-based acceptable intake of 1.5 µg per person per day is often considered to be associated with a negligible risk for lifetime exposure. waters.com
The Acceptable Daily Intake (ADI) for an impurity is the amount that can be ingested daily over a lifetime without an appreciable health risk. The determination of the ADI for this compound would be based on its toxicological data. In the absence of specific data, the TTC approach may be used to establish a conservative limit.
The following table outlines the general thresholds for reporting, identification, and qualification of impurities in new drug substances based on the maximum daily dose.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data based on general regulatory guidelines.
Reproducibility and Rigor in Preclinical Research Design
Ensuring the reproducibility and rigor of preclinical research is fundamental to its scientific value and its ability to inform clinical development. nih.gov Scientific rigor involves the strict application of the scientific method to ensure unbiased and well-controlled experimental design, methodology, analysis, interpretation, and reporting of results. nih.gov
Key elements for ensuring reproducibility in the preclinical assessment of metabolites like this compound include:
Clear and Detailed Protocols: All experimental procedures, including animal care, dose preparation and administration, and analytical methods, should be meticulously documented.
Blinding and Randomization: To minimize bias, in vivo studies should be conducted in a blinded and randomized manner.
Appropriate Statistical Analysis: The statistical methods used to analyze the data should be pre-specified and appropriate for the study design.
Transparent Reporting: All data, including unexpected findings, should be reported transparently to allow for independent evaluation.
By adhering to these principles, the scientific community and regulatory agencies can have greater confidence in the safety assessment of drug metabolites.
Clinical Significance and Drug Drug Interaction Potential of C Desmethylondansetron
Pharmacogenomic Considerations in Ondansetron (B39145) Metabolism
The metabolic pathway of ondansetron is complex, involving several cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP1A2, and CYP2D6. nih.govhee.nhs.uk The process mainly involves hydroxylation on the indole (B1671886) ring, followed by glucuronide or sulfate (B86663) conjugation to form inactive metabolites. hee.nhs.ukdrugbank.com Among the contributing enzymes, CYP2D6 is a major and highly polymorphic gene, meaning it has many variations (alleles) that can significantly alter its function. hee.nhs.uknih.govnih.gov This genetic variability is a key determinant of interindividual differences in drug response. nih.gov
Impact of Genetic Polymorphisms (e.g., CYP2D6) on Ondansetron Metabolite Formation
Genetic variations in the CYP2D6 gene lead to a range of enzyme activity levels, which allows for the classification of individuals into distinct metabolizer phenotypes. nih.govmydruggenome.org These phenotypes are critical in predicting how a patient will process ondansetron and, by extension, the rate at which its metabolites are formed. The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides a standardized system for translating CYP2D6 genotypes into these phenotypes. cpicpgx.org
The primary phenotypes include:
Ultrarapid Metabolizers (UMs): These individuals carry multiple copies of functional CYP2D6 alleles, leading to increased enzyme activity. mydruggenome.org
Normal Metabolizers (NMs): Formerly known as extensive metabolizers, they have two normal function alleles. nih.govmydruggenome.org
Poor Metabolizers (PMs): PMs have two non-functional CYP2D6 alleles, leading to a significant reduction or complete lack of enzyme activity. mydruggenome.orgnih.gov
| CYP2D6 Phenotype | Genotype Example | Enzyme Activity Level | Effect on Ondansetron Metabolism Rate |
|---|---|---|---|
| Ultrarapid Metabolizer (UM) | Carrying duplications of functional alleles (e.g., 1/1xN, 1/2xN) | Increased | Significantly increased metabolism and clearance. nih.gov |
| Normal Metabolizer (NM) | Two normal function alleles (e.g., 1/1, 1/2) | Normal | Normal metabolism. mydruggenome.org |
| Intermediate Metabolizer (IM) | One normal and one non-functional allele (e.g., 1/4) or two decreased function alleles (e.g., 10/10) | Decreased | Reduced metabolism compared to NMs. mydruggenome.orgnih.gov |
| Poor Metabolizer (PM) | Two non-functional alleles (e.g., 4/4, 4/5, 5/5) | No Function | Significantly reduced metabolism. mydruggenome.orgnih.gov |
Implications for Patient Variability in Response and Metabolism
The genetic variability in CYP2D6 directly translates to significant differences in how patients respond to ondansetron therapy. nih.gov The differing rates of metabolism affect the plasma concentration of ondansetron, which in turn influences its efficacy. nih.govclinpgx.org
Research has clearly demonstrated that CYP2D6 UMs experience decreased exposure to ondansetron. clinpgx.org This rapid clearance can lead to lower-than-expected plasma concentrations of the drug, which has been clinically associated with a decreased antiemetic effect and a higher incidence of vomiting compared to normal metabolizers. nih.govnih.govclinpgx.org One study found that CYP2D6 ultrarapid metabolizers had a vomiting incidence of 45%, compared to 15% in normal metabolizers. nih.gov Based on this evidence, the CPIC recommends considering alternative antiemetics not metabolized by CYP2D6 (such as granisetron) for patients known to be CYP2D6 UMs. nih.gov
For IM and PM phenotypes, the clinical implications are less clear. clinpgx.org While slower metabolism would theoretically lead to higher plasma concentrations of ondansetron, studies have not consistently shown a difference in the incidence of vomiting for these groups compared to normal metabolizers. nih.govhee.nhs.uk One study noted that CYP2D6 poor metabolizers had the fewest episodes of vomiting, but dose reductions are not currently recommended. nih.gov
| CYP2D6 Phenotype | Implication for Ondansetron Therapy | CPIC Therapeutic Recommendation |
|---|---|---|
| Ultrarapid Metabolizer (UM) | Increased metabolism leads to lower plasma concentrations and a higher risk of therapeutic failure (vomiting). nih.govclinpgx.org | Consider an alternative 5-HT3 receptor antagonist not metabolized by CYP2D6 (e.g., granisetron). nih.gov |
| Normal Metabolizer (NM) | Expected response and metabolism. | Initiate therapy with the recommended standard of care. |
| Intermediate Metabolizer (IM) | Reduced metabolism, but substantial impact on efficacy has not been consistently observed. nih.govhee.nhs.uk | No dose adjustment is currently recommended. Initiate therapy with the recommended standard of care. clinpgx.org |
| Poor Metabolizer (PM) | Significantly reduced metabolism may lead to higher plasma concentrations, but adverse event impact is not well established. nih.gov | No dose adjustment is currently recommended. Initiate therapy with the recommended standard of care. clinpgx.org |
This variability underscores the importance of pharmacogenomics in personalizing antiemetic therapy and moving beyond a "one-size-fits-all" approach. researchgate.net
Future Research Trajectories for C Desmethylondansetron
Elucidating Underexplored Pharmacological Roles
Key Research Questions:
What is the binding profile of c-Desmethylondansetron at 5-HT3 and other receptors?
Does this compound exhibit any functional activity at these receptors?
Could the pharmacological activity of this compound, even if minor, contribute to the variability in patient response to ondansetron (B39145)?
Advanced Computational Modeling for Metabolism and Interactions
The metabolism of ondansetron is complex, involving multiple cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, and CYP3A4. drugbank.comclinpgx.org Given this complexity, advanced computational modeling presents a powerful tool for predicting the formation and fate of metabolites like this compound. Physiologically based pharmacokinetic (PBPK) models, for instance, can simulate the absorption, distribution, metabolism, and excretion (ADME) of ondansetron and its metabolites in various patient populations. nih.govnih.gov
Future research should focus on developing and validating robust in silico models specifically for this compound. researchgate.net These models could predict its metabolic pathways, potential for drug-drug interactions, and variability in its formation due to genetic polymorphisms in CYP enzymes. nih.gov Such predictive models would be invaluable in personalizing ondansetron therapy and anticipating potential adverse effects related to metabolite accumulation.
Table 1: Computational Approaches for Metabolite Research
| Modeling Technique | Application for this compound | Potential Insights |
|---|---|---|
| Quantum Mechanics/Molecular Docking | Investigating the binding of this compound to metabolic enzymes and pharmacological targets. nih.gov | Elucidation of binding affinities and interaction modes. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity and pharmacokinetic properties of this compound based on its chemical structure. | Identification of key structural features influencing activity and disposition. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulating the pharmacokinetic profile of this compound in virtual patient populations. nih.govnih.gov | Prediction of metabolite exposure under various clinical scenarios and in special populations. |
Development of Integrated Analytical Platforms for Metabolite Monitoring
Currently, analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to measure ondansetron and its major metabolites in biological matrices. jfda-online.comnih.govnih.gov While these methods are sensitive and specific, there is a need for more integrated and high-throughput platforms for comprehensive metabolite monitoring in clinical settings.
Future research should aim to develop integrated analytical platforms that can simultaneously quantify ondansetron and a wide array of its metabolites, including this compound. jfda-online.com This could involve the use of advanced techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry. wjpps.com Such platforms would facilitate a more detailed understanding of ondansetron's metabolic profile and its relationship with clinical outcomes.
Table 2: Comparison of Analytical Techniques
| Technique | Advantages | Limitations |
|---|---|---|
| HPLC-UV | Robust, widely available. nih.gov | Lower sensitivity and specificity compared to mass spectrometry. |
| LC-MS/MS | High sensitivity and specificity, capable of structural elucidation. nih.govmagtechjournal.com | Higher cost and complexity. |
| Integrated Platforms (e.g., UHPLC-HRMS) | High throughput, comprehensive metabolite coverage, high sensitivity and specificity. | Requires specialized instrumentation and expertise. |
Addressing Clinical Data Gaps on Metabolite-Specific Effects
Future clinical research should be designed to address this gap. This would involve prospective studies that correlate the plasma concentrations of this compound and other metabolites with clinical endpoints such as antiemetic efficacy and the incidence of specific side effects. Such studies are essential to determine the clinical relevance of this metabolite and to inform future therapeutic strategies.
Key Areas for Clinical Investigation:
Pharmacokinetic studies in diverse patient populations to characterize the variability in this compound formation.
Pharmacodynamic studies to investigate the relationship between this compound concentrations and clinical outcomes.
Genotype-phenotype association studies to explore the influence of genetic variations in metabolizing enzymes on this compound levels and patient response.
Q & A
Q. How can researchers ensure compliance with ethical guidelines when publishing this compound data?
- Methodological Answer :
- Animal Studies : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments.
- Human Data : Anonymize participant metadata and obtain informed consent for pharmacokinetic studies.
- Conflict of Interest : Disclose funding sources (e.g., NIH grants) and patent filings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
